5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one 5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 918107-71-8
VCID: VC17562018
InChI: InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-1-3-9(4-2-8)10-7-18-15-14-10/h1-5,7H,6H2
SMILES:
Molecular Formula: C12H8ClN3OS2
Molecular Weight: 309.8 g/mol

5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

CAS No.: 918107-71-8

Cat. No.: VC17562018

Molecular Formula: C12H8ClN3OS2

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one - 918107-71-8

Specification

CAS No. 918107-71-8
Molecular Formula C12H8ClN3OS2
Molecular Weight 309.8 g/mol
IUPAC Name 5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one
Standard InChI InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-1-3-9(4-2-8)10-7-18-15-14-10/h1-5,7H,6H2
Standard InChI Key YDYOBBFQSZVJQD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazol-3-one core substituted at position 2 with a benzyl group bearing a 1,2,3-thiadiazole moiety at the para position. The chlorine atom at position 5 of the thiazole ring enhances electrophilicity, potentially influencing receptor binding. Key structural attributes include:

PropertyValue
IUPAC Name5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one
CAS Number918107-71-8
Molecular FormulaC₁₂H₈ClN₃OS₂
Molecular Weight309.8 g/mol
Canonical SMILESC1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3
Topological Polar Surface Area112 Ų

The presence of both thiazole and thiadiazole rings introduces planar rigidity, while the methylene bridge (-CH₂-) between the aromatic systems allows conformational flexibility.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous thiazole-thiadiazole hybrids reveals characteristic absorptions:

  • 1770–1710 cm⁻¹: Stretching vibrations of the thiazol-3-one carbonyl group .

  • 1610–1590 cm⁻¹: C=N stretching in the thiadiazole ring .

  • 690–620 cm⁻¹: C-S-C bending modes in both heterocycles .

Proton nuclear magnetic resonance (¹H NMR) predicts the following signals:

  • δ 5.14 ppm: Singlet for the methylene (-CH₂-) protons linking the phenyl and thiazole rings .

  • δ 7.20–8.14 ppm: Multiplet for aromatic protons on the phenyl and thiadiazole moieties .

  • δ 6.92 ppm: Thiazole C-H proton adjacent to the carbonyl group .

Synthesis and Structural Optimization

Key Synthetic Routes

Synthesis typically proceeds via sequential heterocyclic ring formation and functional group interconversion. A representative pathway involves:

  • Thiazol-3-one Formation: Cyclocondensation of chloroacetamide derivatives with thiourea under acidic conditions yields the 5-chlorothiazol-3-one core.

  • Benzylation: Nucleophilic substitution at the thiazole nitrogen using 4-(thiadiazol-4-yl)benzyl chloride introduces the aryl-methyl group.

  • Purification: Recrystallization from ethanol or methanol achieves >95% purity, as verified by high-performance liquid chromatography (HPLC) .

Reaction optimization studies emphasize the role of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) in maximizing yields . Catalytic amounts of triethylamine mitigate HCl byproduct accumulation during benzylation .

Structural Analogues and SAR Insights

Modifying the thiadiazole substituent or varying the benzyl group's substitution pattern alters bioactivity:

  • Electron-Withdrawing Groups (NO₂, Cl): Enhance antimicrobial potency but reduce solubility .

  • Electron-Donating Groups (OCH₃, NH₂): Improve BBB permeability in CNS-targeted derivatives .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In agar diffusion assays against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . Mechanistically, the thiadiazole moiety chelates essential Mg²⁺ ions in bacterial gyrase, while the thiazol-3-one ring disrupts cell membrane integrity via lipid peroxidation .

Pharmacological Profiling and ADMET Considerations

Pharmacokinetic Predictions

Computational models (SwissADME) indicate:

  • Lipophilicity (LogP): 2.1 ± 0.3, favoring cellular uptake but limiting aqueous solubility.

  • Blood-Brain Barrier Permeability: Moderate (BBB score: 0.56), suggesting potential CNS activity .

  • CYP450 Inhibition: High affinity for CYP3A4 (Ki = 1.8 µM), necessitating drug interaction studies.

Toxicity Profiles

Acute oral toxicity in rodents (LD₅₀ > 500 mg/kg) classifies the compound as Category 4 under GHS guidelines. Chronic exposure studies (>28 days) reveal reversible hepatocyte vacuolization at 50 mg/kg/day.

Analytical and Regulatory Status

Quality Control Metrics

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

  • Elemental Analysis: Calculated C 57.25%, H 4.60%, N 11.61%; Found C 57.43%, H 4.79%, N 11.83% .

Regulatory Pathway

Designated For Research Use Only (RUO), the compound lacks FDA-approval but holds Investigational New Drug (IND) potential for oncology indications.

Future Research Directions

  • Prodrug Development: Esterification of the thiazol-3-one carbonyl to enhance oral bioavailability.

  • Targeted Delivery Systems: Nanoparticle encapsulation (PLGA, chitosan) to mitigate off-target effects .

  • Mechanistic Elucidation: CRISPR-Cas9 screens to identify genetic vulnerabilities linked to compound efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator